molecular formula C22H17N3O3 B2596456 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 865285-78-5

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2596456
CAS No.: 865285-78-5
M. Wt: 371.396
InChI Key: FPFDJLWHINHUAZ-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound built around the privileged 1,3,4-oxadiazole scaffold, a structure renowned for its significant and diverse biological properties . This compound is of high interest in medicinal chemistry research, particularly in the development of novel anticancer and central nervous system (CNS) active agents. In anticancer research, 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects by targeting multiple key biological pathways. These compounds have been shown to inhibit crucial enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), and to suppress telomerase activity, leading to the inhibition of cancer cell proliferation . Structurally related compounds have exhibited promising activity against a broad panel of cancer cell lines, including leukemia, melanoma, and cancers of the breast and colon . Furthermore, the molecular design of this compound aligns with Lipinski's Rule of Five, predicting favorable drug-like properties such as good oral bioavailability for a research compound . Additionally, the 1,3,4-oxadiazole moiety is frequently found in ligands for neurological targets. For instance, close structural analogs, such as those featuring a [1,1'-biphenyl]-4-carboxamide group linked to a 1,2,4-oxadiazole ring, are well-established as potent and selective ligands for the 5-HT 1B serotonin receptor . These receptors are implicated in various CNS disorders, making this compound a valuable chemical tool for investigating serotonin-mediated neurotransmission, anxiolytic mechanisms, and the effects of psychostimulants . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-27-19-10-6-5-9-18(19)21-24-25-22(28-21)23-20(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFDJLWHINHUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2-methoxybenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with a suitable reagent like phosphorus oxychloride (POCl₃) to yield the oxadiazole ring.

  • Coupling with Biphenyl Carboxylic Acid: : The oxadiazole derivative is then coupled with 4-biphenylcarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Introduction to N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

The compound This compound is a complex organic molecule that incorporates the 1,3,4-oxadiazole ring system, known for its diverse biological activities. Despite the lack of specific information on this exact compound in the available literature, understanding its potential applications can be inferred from the properties and uses of similar 1,3,4-oxadiazole derivatives.

Potential Applications of this compound

Given the biological activities associated with 1,3,4-oxadiazole derivatives, This compound might have potential applications in:

  • Pharmaceutical Research : As a candidate for developing new drugs with anticancer, antimicrobial, or anti-inflammatory properties.
  • Biomedical Sciences : In the study of neuroprotective effects or as a tool compound in biochemical assays.
  • Material Science : Incorporation into materials with specific optical or electrical properties due to its molecular structure.

Case Studies and Research Findings

While specific case studies on This compound are not available, research on similar compounds highlights their versatility:

  • Anticancer Activity : A study on 1,3,4-oxadiazole derivatives showed significant anticancer activity against various cell lines, with some compounds exhibiting high potency .
  • Synthetic Approaches : The synthesis of these compounds often involves condensation reactions, which can be optimized to produce a variety of derivatives with tailored properties .

Data Tables

Unfortunately, specific data tables for This compound are not available due to the lack of detailed research findings on this exact compound. However, general data on 1,3,4-oxadiazole derivatives can provide insights into their potential applications:

Biological Activity Example Derivatives Key Findings
Anticancer5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thione derivativesHigh potency against MCF-7 breast cancer cells .
AntimicrobialN-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineExhibited significant antimicrobial activity .
AntioxidantVarious 1,3,4-oxadiazole derivativesShowed antioxidant properties in vitro .

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Bioactivity : The 2-methoxyphenyl group in the original compound may improve binding to PARP or kinase targets compared to fluorophenyl or chloro analogues .
  • Solubility vs. Permeability : Bulky substituents (e.g., cyclooctyl in ) trade solubility for enhanced membrane permeability, while sulfonamides () reverse this trend .
  • Isomer-Specific Effects : 1,3,4-Oxadiazoles generally exhibit stronger electron-withdrawing effects than 1,2,4 isomers, impacting target engagement .

Biological Activity

The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is part of the oxadiazole family, known for its diverse biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds recognized for their pharmacological potential. The 1,3,4-oxadiazole scaffold has been extensively studied due to its ability to interact with various biological targets, making it a promising candidate for drug development. Recent studies indicate that modifications to this scaffold can enhance anticancer properties by targeting specific enzymes and pathways involved in tumor growth and proliferation .

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : It targets key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which are critical in cancer cell proliferation .
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by disrupting mitochondrial function and activating caspases .
  • Cell Cycle Arrest : Studies have shown that derivatives can cause cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cells from dividing .

3. Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural components. Key factors influencing activity include:

  • Substituents on the Oxadiazole Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's potency and selectivity .
  • Biphenyl Moiety Influence : The biphenyl structure enhances lipophilicity and may improve cell membrane permeability, facilitating better bioavailability .
Compound StructureBiological ActivityIC50 (μM)
This compoundAntitumorTBD
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amineAntimicrobial15
N-(piperidine-4-yl)benzamideAntitumor0.25

Case Study 1: Anticancer Activity

In a study examining various oxadiazole derivatives against cancer cell lines (MCF7 and HepG2), it was observed that compounds similar to This compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 μM. These findings suggest that structural modifications can enhance the efficacy against specific cancer types .

Case Study 2: Mechanistic Insights

Research into the mechanism revealed that certain derivatives could inhibit HDAC activity effectively. This inhibition leads to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes in cancer cells. Such findings highlight the potential of these compounds in developing targeted therapies for cancers resistant to conventional treatments .

5. Conclusion

The compound This compound represents a significant advancement in the search for effective anticancer agents. Its multifaceted biological activities underscore the importance of structural optimization in enhancing therapeutic efficacy. Future research should focus on comprehensive in vivo studies to further elucidate its potential as a viable therapeutic option.

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